Cas no 2090848-22-7 (1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde)

1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde compound featuring a pyrazole core substituted with a thiophene moiety and a propargyl group. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both aldehyde and alkyne functional groups offers versatile reactivity, enabling further derivatization through click chemistry, condensation, or cyclization reactions. The thiophene ring enhances electronic properties, making it useful in materials science. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial applications. Its synthetic utility and well-defined structure make it a preferred choice for advanced chemical synthesis.
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde structure
2090848-22-7 structure
Product name:1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
CAS No:2090848-22-7
MF:C11H8N2OS
MW:216.259020805359
CID:5046278

1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
    • 1-prop-2-ynyl-3-thiophen-3-ylpyrazole-4-carbaldehyde
    • 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
    • Inchi: 1S/C11H8N2OS/c1-2-4-13-6-10(7-14)11(12-13)9-3-5-15-8-9/h1,3,5-8H,4H2
    • InChI Key: ZTWYSTBVVIAKBF-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C(C=O)=CN(CC#C)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Topological Polar Surface Area: 63.1
  • XLogP3: 1.3

1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P139351-100mg
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole-4-carbaldehyde
2090848-22-7
100mg
$ 115.00 2022-06-02
Life Chemicals
F2198-5107-5g
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
2090848-22-7 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2198-5107-0.25g
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
2090848-22-7 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-5107-2.5g
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
2090848-22-7 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-5107-1g
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
2090848-22-7 95%+
1g
$466.0 2023-09-06
TRC
P139351-500mg
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole-4-carbaldehyde
2090848-22-7
500mg
$ 435.00 2022-06-02
Life Chemicals
F2198-5107-0.5g
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
2090848-22-7 95%+
0.5g
$442.0 2023-09-06
TRC
P139351-1g
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole-4-carbaldehyde
2090848-22-7
1g
$ 660.00 2022-06-02
Life Chemicals
F2198-5107-10g
1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
2090848-22-7 95%+
10g
$1957.0 2023-09-06

1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde Related Literature

Additional information on 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Research Briefing on 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde (CAS: 2090848-22-7)

1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde (CAS: 2090848-22-7) is a novel pyrazole-based compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound features a unique structural scaffold combining a propynyl group, a thiophene ring, and a pyrazole core with an aldehyde functionality, making it a promising candidate for drug discovery and development. Recent studies have explored its potential as a versatile intermediate for synthesizing biologically active molecules, particularly in the context of kinase inhibition and anti-inflammatory applications.

The synthesis of 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde typically involves a multi-step process starting from commercially available thiophene derivatives. Key steps include the formation of the pyrazole ring via cyclization reactions, followed by functionalization with a propynyl group and subsequent oxidation to introduce the aldehyde moiety. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, enabling its broader application in medicinal chemistry research.

In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects against certain protein kinases, particularly those involved in inflammatory signaling pathways. The presence of the thiophene ring and the aldehyde group appears to contribute to its binding affinity with target proteins. Researchers have also explored its use as a precursor for click chemistry reactions, leveraging the propynyl group for bioorthogonal labeling applications in proteomics and cellular imaging.

Recent publications have highlighted the potential of 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in the development of new anti-inflammatory agents. In vitro studies demonstrate its ability to modulate the activity of key inflammatory mediators, although the exact mechanism of action remains under investigation. The compound's favorable physicochemical properties, including its solubility and stability under physiological conditions, further support its potential as a lead compound for further optimization.

Future research directions for this compound include structure-activity relationship (SAR) studies to optimize its biological activity, as well as investigations into its pharmacokinetic properties and toxicity profile. The versatility of its chemical structure also makes it an attractive scaffold for the development of targeted drug delivery systems and molecular probes for biological imaging. As research progresses, this compound may emerge as a valuable tool in both drug discovery and chemical biology applications.

In conclusion, 1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde represents an interesting case study in the design of multifunctional chemical probes for biomedical research. Its unique structural features and demonstrated biological activities warrant further investigation, particularly in the context of inflammation-related disorders and kinase-targeted therapies. The compound's CAS number (2090848-22-7) serves as an important identifier for researchers seeking to explore its potential applications in greater depth.

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